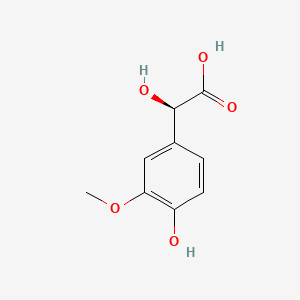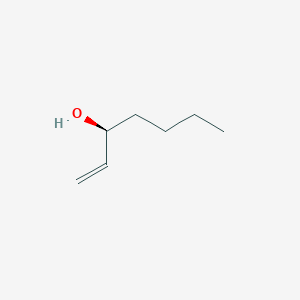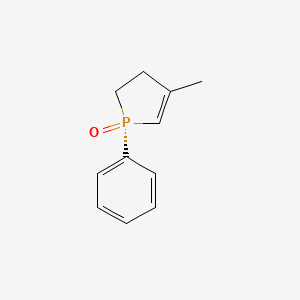
(1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide is a unique organophosphorus compound It features a phosphole ring, which is a five-membered ring containing phosphorus, and is substituted with a phenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted phosphine with an appropriate dienophile under thermal or catalytic conditions to form the phosphole ring. The oxidation of the resulting phosphole can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the phosphole oxide back to the corresponding phosphine.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphonic acids, and substituted phospholes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide is used as a building block for the synthesis of more complex organophosphorus compounds. It serves as a precursor for the preparation of ligands in coordination chemistry and catalysis.
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties and reactivity.
Mechanism of Action
The mechanism of action of (1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. The phosphole ring structure also allows for unique electronic interactions, making it a valuable component in materials science.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4,5-dihydro-1H-phosphole: Lacks the oxide group, resulting in different reactivity and applications.
1-Phenyl-4,5-dihydro-1H-phosphole 1-oxide: Similar structure but without the methyl group, leading to variations in chemical behavior.
1-Phenyl-3-methyl-1H-phosphole 1-oxide: Different ring structure, affecting its chemical properties and uses.
Uniqueness
(1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide is unique due to its specific substitution pattern and the presence of the phosphole oxide group. This combination imparts distinct electronic and steric properties, making it valuable for specialized applications in synthesis, catalysis, and materials science.
Properties
IUPAC Name |
(1S)-4-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKWWHFRGALXLE-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CP(=O)(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[P@@](=O)(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3S)-dodecan-3-yl]benzenesulfonic acid](/img/structure/B8253482.png)
![[(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate](/img/structure/B8253486.png)
![[(2S)-2-ethylhexyl] 2-methylprop-2-enoate](/img/structure/B8253493.png)
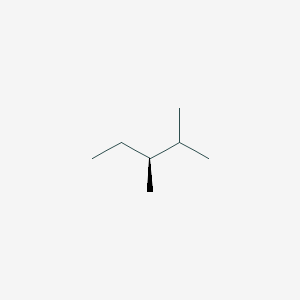

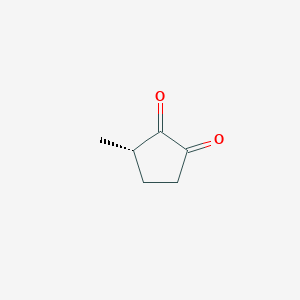
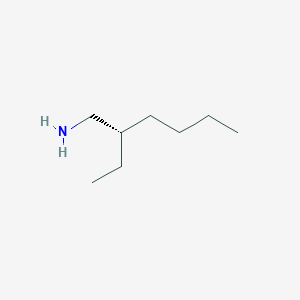
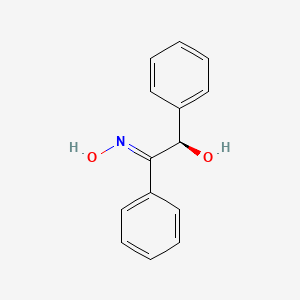
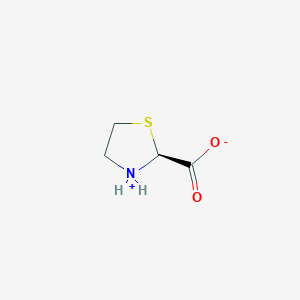

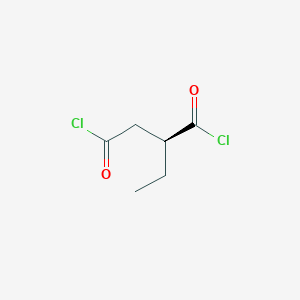
![N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B8253570.png)
